molecular formula C10H11Br2NO2 B8481855 Ethyl 3-(3,5-dibromopyridin-4-yl)propanoate

Ethyl 3-(3,5-dibromopyridin-4-yl)propanoate

Cat. No.: B8481855
M. Wt: 337.01 g/mol
InChI Key: GBLULCUMQRJSEO-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dibromopyridin-4-yl)propanoate is a useful research compound. Its molecular formula is C10H11Br2NO2 and its molecular weight is 337.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

ethyl 3-(3,5-dibromopyridin-4-yl)propanoate

InChI

InChI=1S/C10H11Br2NO2/c1-2-15-10(14)4-3-7-8(11)5-13-6-9(7)12/h5-6H,2-4H2,1H3

InChI Key

GBLULCUMQRJSEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=NC=C1Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of LDA (0.308 mol) [generated from N,N-diisopropylamine (31.2 g, 0.308 mol) and n-BuLi (123 mL, 0.308 mol, 2.5M in hexane) in 800 mL THF] was added slowly a solution of 3,5-dibromo-4-methylpyridine (70 g, 0.28 mol) in THF (300 mL) while the inner temperature was maintained below −70° C. After the addition, the resulting mixture was stirred for another 30 min at −78° C. before ethyl bromoacetate (116.9 g, 0.7 mol) was slowly added and the reaction mixture was stirred at −78° C. for another 1.5 h. 10% aq. AcOH was added (resulting pH=4-5), and the reaction was allowed to warm up to room temperature. After evaporation of solvent, the residue was poured into sat. aq. NaHCO3 solution, and was extracted with EtOAc (1 L×3). The combined organic layers were washed with brine and dried over Na2SO4, filtered and concentrated in vacuo to give a crude product which was purified by column chromatography (n-pentane:EtOAc=15:1˜5:1) to afford the title compound (30 g, 32%) as a gray solid. MS: 337.7 (M+H+, 2 Br).
Name
Quantity
123 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
116.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
32%

Synthesis routes and methods II

Procedure details

A solution of 3,5-dibromo-4-methylpyridine (20 g, 0.08 mol) in THF (50 mL) was added over a period of 1 hour to a solution of LDA (0.088 mol) [generated from N,N-diisopropylamine (8.9 g, 0.088 mol) and n-butyllithium (35 mL, 0.088 mol, 2.5 M in hexane) in 400 mL THF] at −78° C. The resulting dark red solution was stirred at −78° C. for 30 min before ethylbromoacetate (33.4 g, 0.2 mol) in THF (50 mL) was added over a period of 30 min. The reaction mixture was stirred for an additional 2.5 hour at −78° C. before 10% AcOH was added (resulting in a pH=4-5). The reaction mixture was then allowed to warm up to room temperature. After evaporation of the solvents, the residue was poured into satd. aq. NaHCO3 solution and extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhy. Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography to afford the title compound (9 g, 33.5%) as a yellow solid. MS: 337.7 (M+H+, 2Br).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
33.5%

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